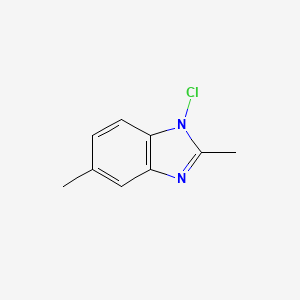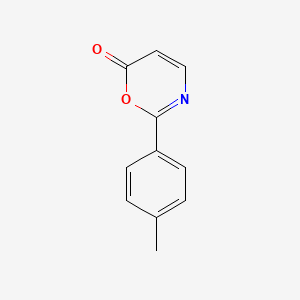
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.3196 . This compound is known for its unique structure, which includes a heptyl ester group attached to a carbamic acid moiety, with a nitrophenyl group as a substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-nitrophenyl)-, heptyl ester typically involves the reaction of heptyl alcohol with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:
Heptyl alcohol+4-nitrophenyl isocyanate→Carbamic acid, N-(4-nitrophenyl)-, heptyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenyl group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, N-(4-nitrophenyl)-, heptyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The ester group can undergo hydrolysis to release the active carbamic acid moiety, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, (4-nitrophenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a heptyl ester group.
Carbamic acid, N-methoxy-, 4-nitrophenyl ester: Contains a methoxy group instead of a heptyl group.
Uniqueness
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester is unique due to its longer heptyl ester chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter ester chains.
Eigenschaften
| 92374-99-7 | |
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
heptyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-2-3-4-5-6-11-20-14(17)15-12-7-9-13(10-8-12)16(18)19/h7-10H,2-6,11H2,1H3,(H,15,17) |
InChI-Schlüssel |
PJOBNIUGOZOAFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


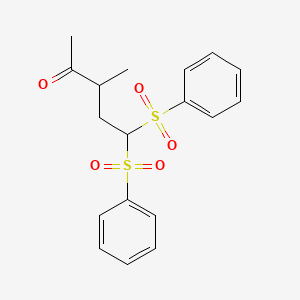

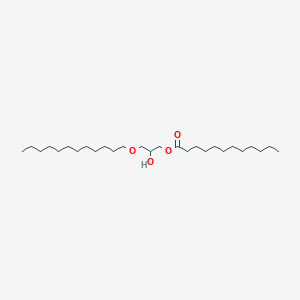
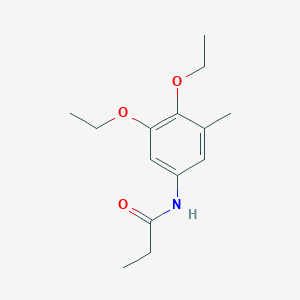
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
